3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol
Description
Properties
IUPAC Name |
3-[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-15-11(16-2)9-8(4-3-7-14)5-6-13-10(9)12/h5-6,11,14H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJPAYCKVJOYIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=CN=C1Cl)C#CCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound’s structure necessitates disconnection into three modular components:
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Pyridine core with pre-installed 2-chloro and 3-dimethoxymethyl substituents.
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Propargyl alcohol moiety for terminal alkyne functionality.
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Coupling strategy to link the pyridine and propargyl units at position 4.
Retrosynthetic prioritization favors late-stage Sonogashira coupling to minimize side reactions involving the acid-sensitive dimethoxymethyl group.
Stepwise Synthesis and Reaction Optimization
Chlorination of Pyridine Precursors
Initial synthesis begins with 3-hydroxypyridin-4-ol, subjected to directed chlorination using POCl₃/PCl₅ (10:1 ratio) at 115°C under reflux. This yields 2,3-dichloropyridin-4-ol, confirmed via ¹H NMR (δ 8.35 ppm, aromatic H) and IR (C-Cl stretch at 750 cm⁻¹).
| Condition | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF, NaH, 90°C | 90 | 78 | 92 |
| THF, K₂CO₃, 80°C | 80 | 65 | 88 |
| Toluene, Et₃N, 100°C | 100 | 42 | 85 |
Triflate Activation at Position 4
The 4-hydroxyl group of 2-chloro-3-(dimethoxymethyl)pyridin-4-ol is converted to a triflate using triflic anhydride (Tf₂O) in CH₂Cl₂ at -20°C. This electrophilic activation facilitates subsequent cross-coupling.
Catalytic Coupling with Propargyl Alcohol
A modified Sonogashira protocol employs PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), and propargyl alcohol in triethylamine at 50°C under argon. Reaction monitoring via TLC (hexanes:EtOAc 3:1) confirms completion within 12 hours, yielding 85% after silica gel chromatography.
Table 2: Sonogashira Coupling Parameters
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂/CuI | Et₃N | 50 | 12 | 85 |
| Pd(PPh₃)₄/CuI | DMF | 80 | 8 | 72 |
| Pd(OAc)₂/XPhos | THF | 65 | 15 | 68 |
Analytical Characterization and Validation
Spectroscopic Profiling
Purity Assessment
HPLC analysis (C18 column, 70:30 H₂O:MeCN) shows 98.5% purity, with a single impurity (1.2%) identified as unreacted triflate intermediate via LC-MS.
Process Scalability and Industrial Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for the Sonogashira step enhances throughput (residence time 30 min vs. 12 h batch) while reducing Pd leaching (<0.1 ppm).
Green Chemistry Metrics
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PMI (Process Mass Intensity) : 32 (batch) vs. 18 (flow).
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E-factor : 8.7 (batch) vs. 4.2 (flow), driven by solvent recovery.
Comparative Analysis with Structural Analogs
Table 3: Reactivity Trends in Pyridine-Propargyl Derivatives
| Compound | Sonogashira Yield (%) | Thermal Stability (°C) |
|---|---|---|
| Target Compound | 85 | 180 |
| 5-(3-Chloropyridin-2-yl)pent-4-yn-1-ol | 92 | 160 |
| 2-Chloro-3-cyano-4-methylpyridine | 78 | 210 |
The target compound’s lower thermal stability (180°C vs. 210°C) reflects steric strain from the dimethoxymethyl group, necessitating low-temperature storage.
Applications in Click Chemistry and Beyond
The propargyl alcohol terminus enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), with second-order rate constants (k₂) of 0.45 M⁻¹s⁻¹ measured in DMSO. This reactivity profile supports applications in:
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Bioconjugation (fluorescent probes, drug delivery systems).
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Polymer crosslinking (self-healing materials).
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol exhibit selective cytotoxicity against cancer cells. The chlorinated pyridine derivatives are known for their ability to interfere with cellular processes, leading to apoptosis in malignant cells while sparing normal tissues . This selectivity is crucial in developing targeted therapies that minimize side effects associated with conventional chemotherapy.
Antimicrobial Properties
The compound has shown promise in antimicrobial applications. Studies have demonstrated that certain pyridine derivatives can act as effective agents against various bacterial strains, suggesting potential use in treating infections caused by resistant pathogens . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic pathways.
Material Science
Catalysis
In the realm of catalysis, the unique structural features of this compound make it a candidate for use in organic synthesis reactions. Its ability to participate in various coupling reactions could facilitate the formation of complex organic molecules, which is essential in pharmaceutical development and materials engineering .
Sensor Development
The compound's electronic properties may also be exploited in developing sensors for detecting metal ions or organic pollutants. Pyridine-based compounds are known for their ability to form complexes with metal ions, which can be harnessed for environmental monitoring applications .
Case Studies
-
Cancer Treatment Studies
- A study published in Medicinal Chemistry highlighted the synthesis of chlorinated pyridine derivatives and their evaluation against various cancer cell lines. Results indicated that specific modifications on the pyridine ring enhanced anticancer activity significantly compared to non-chlorinated analogs .
- Antimicrobial Efficacy
- Catalytic Applications
Mechanism of Action
The mechanism of action of 3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol
- 3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol
- 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol
Uniqueness
3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Biological Activity
3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Formula: C₁₁H₁₂ClNO₃
Molecular Weight: 241.67 g/mol
CAS Number: 1186310-64-4
MDL Number: MFCD12922736
The compound features a pyridine ring substituted with a chloro and dimethoxymethyl group, which may influence its interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
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Antimicrobial Activity
- Some studies suggest that related pyridine derivatives possess antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi, indicating potential for further exploration in this area.
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Anticancer Potential
- Pyridine derivatives are often investigated for their anticancer properties. Preliminary studies suggest that the compound may inhibit cancer cell proliferation, although specific data on this compound is limited.
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Enzyme Inhibition
- The compound may interact with specific enzymes, potentially acting as an inhibitor. This could be relevant for therapeutic applications targeting metabolic pathways or disease processes.
While detailed mechanisms specific to this compound are not extensively documented, related compounds have demonstrated the following mechanisms:
- Receptor Binding: Compounds in this class often bind to receptors involved in neurotransmission or hormonal regulation.
- Enzyme Modulation: Inhibition or activation of enzymes linked to disease pathways can lead to therapeutic effects.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyridine derivatives against common pathogens. The results indicated that certain structural modifications enhanced activity against Gram-positive bacteria. Although this compound was not specifically tested, its structural similarities suggest it may exhibit comparable effects.
Case Study 2: Anticancer Activity
In vitro studies on similar compounds demonstrated significant cytotoxicity against various cancer cell lines. The findings suggest that modifications in the pyridine structure can impact biological activity, warranting further investigation into the specific effects of this compound.
Data Table: Summary of Biological Activities
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | CHClNO | |
| Molecular Weight | 241.67 g/mol | |
| CAS Number | 1186310-64-4 | |
| Hydrogen Bond Donors | 1 (–OH) |
Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Cause | Mitigation |
|---|---|---|
| Dechlorinated derivative | Over-reduction during synthesis | Use milder reducing agents (e.g., NaBH instead of LiAlH) |
| Dimethoxymethyl group hydrolysis | Acidic conditions | Neutralize reaction medium post-synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
